molecular formula C22H15BrO4 B11683088 7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one

7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one

Cat. No.: B11683088
M. Wt: 423.3 g/mol
InChI Key: UTGGLSDNFGYXFN-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromophenol with benzyl bromide to form 2-bromophenyl benzyl ether. This intermediate is then reacted with 4H-chromen-4-one under specific conditions to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenoxy)pyridine
  • 4-(2-bromophenoxy)-7-chloroquinoline
  • 2-(2-bromophenoxy)propane

Uniqueness

Compared to similar compounds, 7-(benzyloxy)-3-(2-bromophenoxy)-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its chromen-4-one core structure is particularly significant for its potential therapeutic applications .

Properties

Molecular Formula

C22H15BrO4

Molecular Weight

423.3 g/mol

IUPAC Name

3-(2-bromophenoxy)-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C22H15BrO4/c23-18-8-4-5-9-19(18)27-21-14-26-20-12-16(10-11-17(20)22(21)24)25-13-15-6-2-1-3-7-15/h1-12,14H,13H2

InChI Key

UTGGLSDNFGYXFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br

Origin of Product

United States

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